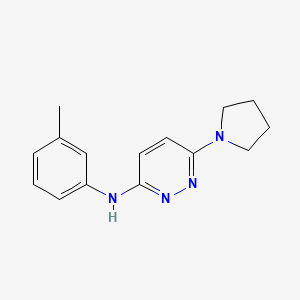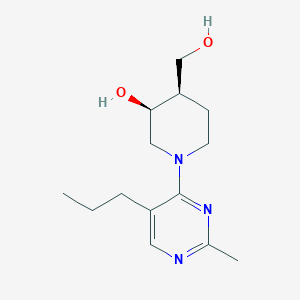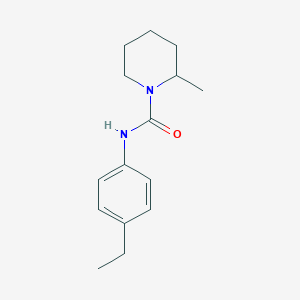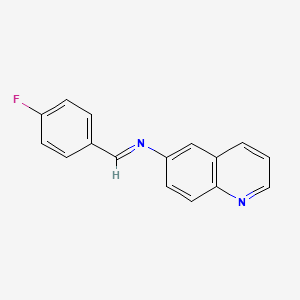![molecular formula C25H26N2O B5490354 3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5490354.png)
3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide, commonly known as DPPP, is a synthetic compound that belongs to the class of phenylpropanoids. It is widely used in scientific research due to its unique properties and mechanisms of action.
作用机制
The mechanism of action of DPPP is complex and involves multiple targets. It has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of various cellular functions. DPPP also inhibits the activity of the voltage-gated sodium channel, which results in the inhibition of action potential generation and propagation in neurons.
Biochemical and Physiological Effects:
DPPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling, protein folding, and neurotransmitter release through its interaction with the sigma-1 receptor. DPPP also inhibits the activity of the voltage-gated sodium channel, which results in the inhibition of action potential generation and propagation in neurons.
实验室实验的优点和局限性
One of the main advantages of using DPPP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function and regulation of this receptor. However, one limitation of using DPPP is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are many possible future directions for research involving DPPP. One potential direction is to explore the use of DPPP as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the role of DPPP in the modulation of calcium signaling and protein folding, which could have implications for the treatment of various diseases, including cancer and diabetes.
Conclusion:
In conclusion, DPPP is a synthetic compound that has unique properties and mechanisms of action that make it a useful tool for scientific research. It has been shown to have a high affinity for the sigma-1 receptor and to inhibit the activity of the voltage-gated sodium channel. DPPP has a variety of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are many possible future directions for research involving DPPP, including its use as a therapeutic agent for the treatment of various neurological disorders.
合成方法
The synthesis of DPPP involves the reaction between 3-bromoacetophenone and 3-(1-pyrrolidinyl)aniline in the presence of a palladium catalyst. The reaction yields DPPP as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
DPPP is widely used in scientific research as a tool to study the function and regulation of various biological processes. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular functions, including calcium signaling, protein folding, and neurotransmitter release. DPPP has also been shown to inhibit the activity of the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons.
属性
IUPAC Name |
3,3-diphenyl-N-(3-pyrrolidin-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(26-22-14-9-15-23(18-22)27-16-7-8-17-27)19-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-6,9-15,18,24H,7-8,16-17,19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBYFLXHLGQOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-(3-pyrrolidin-1-ylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)

![N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)

![7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5490304.png)
![N-{[(2R)-1-ethylpyrrolidin-2-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5490310.png)


![N,N,4-trimethyl-3-(2-{[(3-methylisoxazol-5-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490337.png)
![1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B5490340.png)

![2,4,6-trimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5490361.png)
![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5490371.png)
![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)